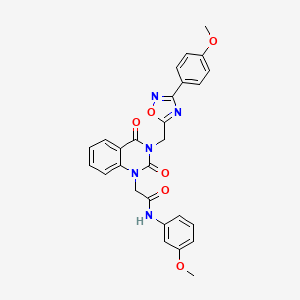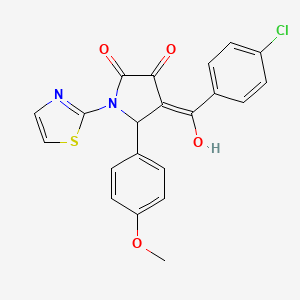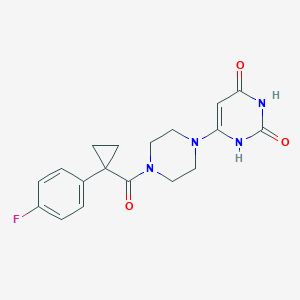![molecular formula C7H16Cl2N4O B2402146 1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride CAS No. 1255717-33-9](/img/structure/B2402146.png)
1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds and is used in various research applications.
Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazole derivatives, including compounds structurally related to 1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride, have been synthesized and studied for their antimicrobial properties. For instance, a series of novel 4-(4-methoxyphenethyl)-3,5-disubstime-4H-1,2,4-triazoles demonstrated moderate antimicrobial activity, particularly those containing the 4-hydroxyphenyl group (Ünlüer et al., 2019). Similarly, some 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Biological Activity and Pharmacological Potential
Pyrazole and 1,2,4-triazole derivatives play a significant role in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. The structural combination of these heterocycles in one molecule increases the likelihood of interaction with various biological targets (Fedotov et al., 2022). 1,2,4-Triazole scaffolds are known for significant biological activities, contributing to clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer) (Prasad et al., 2021).
Anticancer Properties
Some 1,2,4-triazole derivatives have been evaluated for their anticancer activity. For instance, certain derivatives of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were screened against a panel of 60 cell lines derived from various cancer types and showed potential as anticancer agents (Bekircan et al., 2008).
Antifungal Activity
1,2,4-Triazole derivatives have also been synthesized and tested for their antifungal properties. For example, some estrogen-like imidazole and triazole derivatives displayed moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992). Another study synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety, which exhibited moderate to high fungicidal activities against several phytopathogens (Bai et al., 2020).
Antidepressant Activity
The antidepressant activity of certain 1,2,4-triazole derivatives has been explored. A study on the synthesis of di-substituted-5-aryl-1,2,4-triazoles and their evaluation for antidepressant activity revealed that these compounds could have potential in this area (Radhika et al., 2011).
Inhibition of Lipase and α-Glucosidase
1,2,4-Triazole derivatives have been investigated for their inhibitory effects on lipase and α-glucosidase, enzymes relevant in metabolic disorders. For instance, certain synthesized compounds demonstrated significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
properties
IUPAC Name |
1-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-6(8)7-10-9-5-11(7)3-4-12-2;;/h5-6H,3-4,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBGYLZQSDSNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCOC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)
![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)
![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
![N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2402074.png)

![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)



![N-(4-acetamidophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402086.png)